(4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Description
Synthesis Analysis
The synthesis of bromophenol derivatives has been demonstrated through various reactions. In one study, derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone with bromine were synthesized using bromination and demethylation processes . Another research paper describes the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone by reacting 4-bromophenol with benzoyl chloride, confirming the structure through X-ray crystallography . Additionally, a complex molecule, 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, was synthesized using a combination of 1-(4-Bromo-phenyl)-2,2-dihydroxy-ethanone, 3-((4-Bromophenyl)amino)-5,5-dimethylcyclohex-2-enone, methanol, and pTsOH as a catalyst under microwave radiation .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined using X-ray crystallography. The (5-bromo-2-hydroxyphenyl)(phenyl)methanone was found to have a monoclinic crystal structure with specific cell data and space group P2(1)/c . The 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one has a triclinic crystal structure, space group P-1, and the formation of a new pyrrole ring in the crystal structure was observed to be planar .
Chemical Reactions Analysis
The synthesis processes involve reactions such as bromination, demethylation, and the use of catalysts under microwave radiation. These reactions lead to the formation of new compounds with bromophenol as a core structure, which are further analyzed for their antioxidant properties . The formation of a new pyrrole ring is also noted, which is significant for the molecular structure of the synthesized compound .
Physical and Chemical Properties Analysis
The antioxidant properties of the synthesized bromophenols were evaluated through various assays, including radical scavenging activities and total reducing power. The phenol with two phenolic rings and five phenolic hydroxyl groups was identified as the most potent antioxidant and radical scavenger among the synthesized compounds . The physical properties, such as crystal structure and density, were determined through X-ray crystallography, providing detailed information about the arrangement of atoms within the compounds .
Mechanism of Action
Target of action
The compound contains a pyrrole ring, which is a common structure in many biologically active molecules. Pyrrole-containing compounds are known to interact with a variety of biological targets, including enzymes, receptors, and DNA .
Mode of action
The exact mode of action would depend on the specific target. For example, some pyrrole-containing compounds act by binding to enzymes and inhibiting their activity .
Biochemical pathways
Again, this would depend on the specific target. Pyrrole-containing compounds could potentially affect a wide range of biochemical pathways due to their diverse target interactions .
properties
IUPAC Name |
(4-bromophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h1-10H,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSMKZQZZQMPJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643026 |
Source
|
Record name | (4-Bromophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898764-01-7 |
Source
|
Record name | Methanone, (4-bromophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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